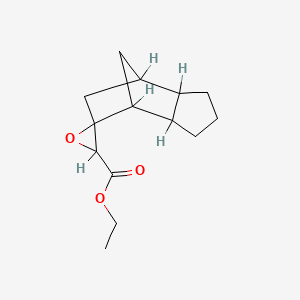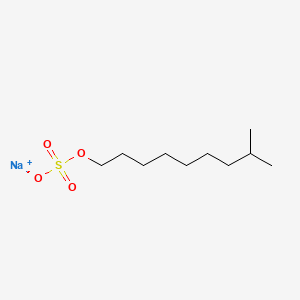
N,N-Dietil-N',N'-dimetiletilendiamina
Descripción general
Descripción
N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA) is a chemical compound that belongs to the class of amidine compounds. It is widely used in scientific research for its unique properties and applications.
Aplicaciones Científicas De Investigación
Síntesis de Oligonucleótidos
Este compuesto juega un papel crucial en la síntesis de oligonucleótidos. Se utiliza en la amidación oxidativa de ésteres de fosfonato de hidrógeno, que es un paso fundamental en la producción de oligonucleótidos . Los oligonucleótidos son moléculas cortas de ADN o ARN que tienen una amplia gama de aplicaciones en pruebas genéticas, investigación y criminalística.
Desarrollo de Agentes de Imagen para Melanoma
N,N-Dietil-N’,N’-dimetiletilendiamina: es fundamental en el desarrollo de agentes de imagenología PET (Tomografía por Emisión de Positrones) y SPECT (Tomografía Computarizada por Emisión de Fotón Único) dirigidos a la melanina . Estos agentes de imagenología están diseñados específicamente para la detección y el diagnóstico del melanoma, un tipo de cáncer de piel.
Estudios de Unión al ADN
Los investigadores utilizan este compuesto para estudiar los efectos de unión al ADN. Mejora nuestra comprensión de cómo ciertas moléculas interactúan con el ADN, lo cual es esencial para el diseño de fármacos y la comprensión de los procesos celulares .
Adsorción de Dióxido de Carbono
El compuesto también se utiliza para mejorar la adsorción de dióxido de carbono (CO2). Esta aplicación es particularmente relevante en el desarrollo de tecnologías para la captura y el almacenamiento de CO2, lo cual es vital para abordar el cambio climático .
Química de Coordinación
N,N-Dietil-N’,N’-dimetiletilendiamina: actúa como ligando para formar diversos complejos de coordinación. Por ejemplo, puede formar complejos con cobre (II) y rutenio (II), que se estudian por sus propiedades químicas únicas y sus posibles aplicaciones en catálisis y ciencia de materiales .
Síntesis Orgánica
En la síntesis orgánica, este compuesto se utiliza como bloque de construcción para la construcción de moléculas más complejas. Su naturaleza bifuncional, con dos grupos amina, lo convierte en un reactivo versátil en la síntesis de polímeros, productos farmacéuticos y otros compuestos orgánicos .
Mecanismo De Acción
Target of Action
N,N-Diethyl-N’,N’-dimethylethylenediamine, a complex organic compound, primarily targets metal ions and molecules in biological systems . It acts as a chelating agent, binding to metal ions to form coordination complexes . This interaction with metal ions plays a crucial role in its mechanism of action.
Mode of Action
The mode of action of N,N-Diethyl-N’,N’-dimethylethylenediamine involves the formation of coordination complexes with metal ions . The compound features two secondary amine functional groups that can donate electron pairs to metal ions, forming stable complexes . This interaction results in changes in the chemical environment of the metal ions, influencing their reactivity and other properties .
Biochemical Pathways
N,N-Diethyl-N’,N’-dimethylethylenediamine affects several biochemical pathways through its interaction with metal ions . For instance, it is used as a precursor to imidazolidines by condensation with ketones or aldehydes . Additionally, complexes of N,N-Diethyl-N’,N’-dimethylethylenediamine with copper (I) halides are used to catalyze C-N coupling reactions , indicating its role in influencing biochemical transformations.
Result of Action
The molecular and cellular effects of N,N-Diethyl-N’,N’-dimethylethylenediamine’s action are largely dependent on its interactions with metal ions and the resulting changes in their properties . For example, the formation of coordination complexes can influence the reactivity of metal ions, potentially affecting various cellular processes and reactions .
Action Environment
The action, efficacy, and stability of N,N-Diethyl-N’,N’-dimethylethylenediamine can be influenced by various environmental factors. These may include the presence of other molecules or ions, pH, temperature, and other conditions that can affect the compound’s ability to form coordination complexes and interact with its targets .
Análisis Bioquímico
Biochemical Properties
N,N-Diethyl-N’,N’-dimethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It interacts with various enzymes and proteins to exert its effects . The nature of these interactions is complex and can involve binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity .
Cellular Effects
Given its role in the preparation of metal complexes, it may influence cell function by altering the availability or activity of these complexes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N,N-Diethyl-N’,N’-dimethylethylenediamine exerts its effects at the molecular level through its interactions with biomolecules . It can bind to enzymes and other proteins, potentially leading to changes in their activity . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its chemical stability, it is likely that its effects on cellular function would be consistent over time .
Metabolic Pathways
Given its structure and chemical properties, it may be metabolized by enzymes that process similar compounds .
Transport and Distribution
Given its chemical properties, it may be able to pass through cell membranes and distribute throughout the cell .
Subcellular Localization
Given its chemical properties, it may be able to distribute throughout the cell, potentially localizing in areas where its target enzymes and proteins are found .
Propiedades
IUPAC Name |
N',N'-diethyl-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZJEQIDOFUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059553 | |
| Record name | 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-10-4 | |
| Record name | N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-N',N'-dimethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T3HHX2LDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)






![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one](/img/structure/B1619474.png)



